Product packaging for 2-Chloro-4-(chloromethyl)pyrimidine(Cat. No.:CAS No. 944902-31-2)

2-Chloro-4-(chloromethyl)pyrimidine

Cat. No.: B1592385
CAS No.: 944902-31-2
M. Wt: 163 g/mol
InChI Key: HNHVCSCFJSKSQK-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical and Biological Sciences

Pyrimidine derivatives are fundamental to the chemistry of life and the development of therapeutic agents. The pyrimidine scaffold is a core component of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of nucleic acids, DNA and RNA. ignited.innih.gov This inherent biological relevance has spurred extensive research into synthetic pyrimidine analogues for medicinal purposes.

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to compounds with a broad spectrum of biological activities. researchgate.net Researchers have successfully developed pyrimidine derivatives that exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular properties. ignited.innih.govijpsr.com For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine analogue that interferes with nucleic acid synthesis in cancer cells. researchgate.net The ability to introduce various functional groups onto the pyrimidine core enables the fine-tuning of their pharmacological profiles, making them a mainstay in drug discovery and development programs. researchgate.netijpsr.com

Overview of Halogenated Pyridines and Pyrimidines as Versatile Synthetic Intermediates

Halogenated pyridines and pyrimidines are highly valued in organic synthesis due to the reactivity of the carbon-halogen bond. The presence of halogen atoms on the electron-deficient pyridine (B92270) or pyrimidine ring renders the carbon atom susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of a wide variety of functional groups, including amino, alkoxy, and cyano groups, as well as the formation of carbon-carbon bonds through cross-coupling reactions.

This versatility makes halogenated pyridines and pyrimidines crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. nih.govacs.org The controlled, stepwise substitution of different halogen atoms on the same ring can provide a strategic pathway to construct highly functionalized and intricate molecular architectures.

Research Landscape of 2-Chloro-4-(chloromethyl)pyrimidine and its Analogues

Within the broader class of halogenated pyrimidines, this compound stands out as a particularly useful bifunctional reagent. chemicalbook.comchemicalbook.com The presence of two distinct reactive sites—a chloro substituent on the pyrimidine ring and a chloromethyl group—allows for selective and sequential reactions. The chlorine on the pyrimidine ring is susceptible to nucleophilic aromatic substitution, while the chlorine in the chloromethyl group can be displaced through nucleophilic aliphatic substitution.

This differential reactivity is a key feature that researchers exploit in the synthesis of novel heterocyclic compounds. For example, it has been utilized in the preparation of various substituted pyrimidines with potential applications in medicinal chemistry. cymitquimica.com The investigation of this compound and its analogues is an active area of research, with studies focusing on the development of new synthetic methodologies and the exploration of the biological activities of the resulting compounds. The ability to independently modify two positions on the molecule provides a powerful tool for creating diverse molecular libraries for screening and lead optimization in drug discovery.

Chemical Properties of this compound

PropertyValue
CAS Number 944902-31-2 chemicalbook.com
Molecular Formula C5H4Cl2N2 chemicalbook.com
Molecular Weight 163.01 g/mol chemicalbook.com
Appearance Colorless to light yellow liquid chemicalbook.com
Boiling Point 304.2±17.0 °C (Predicted) chemicalbook.com
Density 1.410±0.06 g/cm3 (Predicted) chemicalbook.com
pKa -1.92±0.20 (Predicted) chemicalbook.com
Storage Under inert gas (nitrogen or Argon) at 2-8°C chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Cl2N2 B1592385 2-Chloro-4-(chloromethyl)pyrimidine CAS No. 944902-31-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(chloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHVCSCFJSKSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617061
Record name 2-Chloro-4-(chloromethyl)pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID50617061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-31-2
Record name 2-Chloro-4-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(chloromethyl)pyrimidine
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Chemical Reactivity and Transformation of 2 Chloro 4 Chloromethyl Pyrimidine

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for 2-Chloro-4-(chloromethyl)pyrimidine, enabling the introduction of a wide variety of functional groups. The two chlorine atoms, one attached to the aromatic pyrimidine (B1678525) ring and the other to the aliphatic methyl group, exhibit different reactivities, which can be exploited for selective functionalization.

Substitution at the Chloromethyl Group

The chlorine atom of the chloromethyl group is susceptible to nucleophilic displacement, behaving as a typical benzylic-like halide. This reactivity allows for the introduction of various substituents at the 4-position's methyl group.

A variety of nucleophiles, including amines, thiols, and alcohols, can displace the chloride of the chloromethyl group. For instance, the reaction of this compound with 4-fluorophenol (B42351) in the presence of potassium carbonate in acetonitrile (B52724) at reflux results in the formation of 2-chloro-4-((4-fluorophenoxy)methyl)pyrimidine chemicalbook.com. This reaction demonstrates the feasibility of substituting the chloromethyl group with an aryloxy moiety.

Detailed research findings on the reaction of this compound with various nucleophiles at the chloromethyl group are summarized in the table below.

NucleophileReagentSolventTemperature (°C)ProductYield (%)Reference
4-FluorophenolPotassium CarbonateAcetonitrileReflux2-chloro-4-((4-fluorophenoxy)methyl)pyrimidine41 chemicalbook.com

The choice of solvent and reaction conditions plays a critical role in directing the outcome of nucleophilic substitution reactions on this compound. Polar aprotic solvents are often employed to facilitate these reactions. The polarity of the solvent can influence the rate of reaction by stabilizing the transition state. For instance, in the reaction with 4-fluorophenol, acetonitrile, a polar aprotic solvent, is utilized chemicalbook.com. The use of a base, such as potassium carbonate, is essential to deprotonate the nucleophile, thereby increasing its nucleophilicity.

The temperature is another crucial factor; many of these substitution reactions are conducted at elevated temperatures (reflux) to ensure a reasonable reaction rate chemicalbook.com. The interplay of solvent, temperature, and base is key to achieving the desired substitution at the chloromethyl group while potentially minimizing side reactions at the C2-chloro position.

Substitution at the Pyrimidine Ring Chlorine Atom

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a hallmark of electron-deficient heterocyclic systems like pyrimidines.

In systems containing multiple chlorine atoms on the pyrimidine ring, such as 2,4-dichloropyrimidine, the regioselectivity of nucleophilic substitution is a key consideration. Generally, the chlorine atom at the 4-position is more reactive towards nucleophiles than the one at the 2-position wuxiapptec.comnih.gov. This preference is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 position, making it more susceptible to nucleophilic attack stackexchange.com. However, this selectivity can be influenced by the presence of other substituents on the ring. For instance, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position wuxiapptec.com.

A variety of nucleophiles can displace the chlorine atom at the 2-position of the pyrimidine ring. Amines are common nucleophiles in this context. For example, 2-amino-4-chloro-pyrimidine can be reacted with various substituted amines under microwave irradiation in the presence of a base like triethylamine (B128534) to yield 2-amino-4-(substituted-amino)pyrimidine derivatives nih.gov.

The reaction of 2-chloropyrimidines with heteroaromatic nucleophiles such as imidazole (B134444) and benzimidazole (B57391) can also occur, often facilitated by copper catalysis researchgate.net. Phenolic nucleophiles, in the form of phenolates, can also displace the chlorine atom on the pyrimidine ring rsc.org.

The following table summarizes examples of nucleophilic substitution at the chlorine atom of the pyrimidine ring in related chloropyrimidine systems.

SubstrateNucleophileReagent/CatalystSolventTemperature (°C)ProductYield (%)Reference
2-Amino-4-chloro-pyrimidineSubstituted AminesTriethylamineAnhydrous Propanol120-1402-Amino-4-(substituted-amino)pyrimidine derivativesModerate nih.gov
2-ChloropyrimidineImidazoleCopper catalyst--2-(Imidazol-1-yl)pyrimidine62 researchgate.net
2-ChloropyrimidineBenzimidazoleCopper catalyst--2-(Benzimidazol-1-yl)pyrimidine83 researchgate.net
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium Phenoxide---Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate- rsc.org

Hardness and Softness Principle in Nucleophilic Attack

The regioselectivity of nucleophilic attack on this compound can be rationalized using the Hard-Soft Acid-Base (HSAB) principle. The pyrimidine ring contains two electrophilic carbon atoms at positions 2 and 4, which are considered "harder" acid centers due to the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. The carbon atom of the chloromethyl group, while also electrophilic, is considered a "softer" acid center.

This difference in hardness dictates the preferred site of attack by various nucleophiles. Hard nucleophiles, such as alkoxides and primary amines, will preferentially attack the harder C4 and C2 positions on the pyrimidine ring. Conversely, softer nucleophiles, such as thiolates, would be expected to favor reaction at the softer chloromethyl carbon. The outcome of these reactions can therefore be controlled by the appropriate choice of nucleophile, allowing for selective functionalization of the molecule. thieme.de

Oxidation Reactions

The oxidation of this compound can proceed at either the pyrimidine ring or the chloromethyl side chain. The pyrimidine ring itself is relatively electron-deficient and generally resistant to oxidation. However, the chloromethyl group can be oxidized to an aldehyde or a carboxylic acid functionality.

Common oxidizing agents for converting benzylic-type halides to aldehydes include reagents like N-methylmorpholine N-oxide (NMO) in the presence of a catalytic amount of a ruthenium salt, or via the Sommelet reaction using hexamethylenetetramine. Further oxidation to the corresponding carboxylic acid can be achieved using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. The specific reaction conditions, including the choice of oxidant and solvent, will determine the final product. The oxidation of pyrimidine nucleosides has been observed using reagents like osmium tetroxide. nih.gov The mono-N-oxidation of heterocycle-fused pyrimidines has also been reported. rsc.org

Table 1: Potential Oxidation Reactions of this compound

Starting MaterialReagent(s)Product
This compoundN-Methylmorpholine N-oxide (NMO), cat. Ru salt2-Chloro-4-formylpyrimidine
This compound1. Hexamethylenetetramine; 2. H2O, acid2-Chloro-4-formylpyrimidine
This compoundKMnO4, heat2-Chloro-pyrimidine-4-carboxylic acid

Note: This table represents potential reactions based on general chemical principles, as specific examples for this compound were not found in the searched literature.

Reduction Reactions

The reduction of this compound can target either the pyrimidine ring or the chloromethyl group. Catalytic hydrogenation is a common method for the reduction of pyrimidine rings. umich.edu For instance, using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas can lead to the reduction of the C=N bonds within the pyrimidine ring.

The chloromethyl group can also be reduced to a methyl group. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation under specific conditions that favor hydrogenolysis of the carbon-chlorine bond over ring reduction. The choice of reducing agent and reaction conditions is crucial for achieving selective reduction of either the ring or the side chain.

Table 2: Potential Reduction Reactions of this compound

Starting MaterialReagent(s)Product
This compoundH2, Pd/C2-Chloro-4-methyl-1,2,3,4-tetrahydropyrimidine
This compoundLiAlH42-Chloro-4-methylpyrimidine

Note: This table represents potential reactions based on general chemical principles, as specific examples for this compound were not found in the searched literature.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The chloro substituents on the pyrimidine ring make this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a particularly useful transformation for this class of compounds. libretexts.orgnih.govresearchgate.net

In a typical Suzuki-Miyaura reaction, this compound can be coupled with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2- or 4-position of the pyrimidine ring, providing access to a diverse array of complex molecules. The reactivity of the two chloro-substituents can often be differentiated, with the C4-Cl bond generally being more reactive towards cross-coupling than the C2-Cl bond. researchgate.net

Table 3: Representative Suzuki-Miyaura Coupling Reaction

ElectrophileBoronic AcidCatalystBaseSolventProduct
This compoundPhenylboronic acidPd(PPh3)4K2CO3Toluene/Ethanol/Water2-Phenyl-4-(chloromethyl)pyrimidine

Note: This table represents a representative reaction, and the specific conditions and regioselectivity may vary.

Functional Group Interconversions on Pyrimidine Scaffolds

The chloro groups on the pyrimidine ring of this compound are excellent leaving groups, enabling a variety of functional group interconversions through nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functionalities at the 2- and 4-positions of the pyrimidine core. rsc.org

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For example, reaction with a primary or secondary amine can introduce an amino group, while reaction with an alkoxide can yield an ether. The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position. researchgate.netnih.gov

Table 4: Nucleophilic Substitution Reactions of this compound

Starting MaterialNucleophileProduct
This compoundAmmonia4-Amino-2-chloro-6-(chloromethyl)pyrimidine
This compoundSodium methoxide2-Chloro-4-methoxy-6-(chloromethyl)pyrimidine
This compoundPiperidine2-Chloro-4-(piperidin-1-yl)-6-(chloromethyl)pyrimidine

Note: The regioselectivity shown is based on the generally higher reactivity of the C4 position.

Strategic Utility in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The pyrimidine (B1678525) nucleus is a fundamental structural motif present in a vast number of biologically active compounds and natural products. thieme.de Consequently, the development of synthetic methodologies utilizing densely functionalized pyrimidine building blocks is of significant interest to the scientific community. thieme.de 2-Chloro-4-(chloromethyl)pyrimidine serves as an exemplary scaffold for the construction of intricate heterocyclic systems, primarily through the synthesis of substituted pyrimidine derivatives and the formation of fused pyrimidine rings.

Synthesis of Substituted Pyrimidine Derivatives

The reactivity of the chlorine atoms in this compound allows for selective substitution reactions, enabling the introduction of a wide array of functional groups onto the pyrimidine core. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, providing a facile route to a variety of 2-substituted pyrimidine compounds. google.com

Microwave-assisted synthesis has been effectively employed for the preparation of 2-amino-4-chloro-pyrimidine derivatives. nih.gov In a general procedure, 2-amino-4-chloropyrimidine reacts with various substituted amines in the presence of a base like triethylamine (B128534) and a solvent such as anhydrous propanol under microwave irradiation. nih.gov This methodology offers a rapid and efficient pathway to novel pyrimidine-anchored derivatives. nih.gov

Furthermore, the versatility of chloropyrimidines is highlighted by their use in the synthesis of a broad spectrum of derivatives through reactions with different nucleophiles. The principles of hard and soft acids and bases can be used to rationalize the formation of the resulting products. thieme.de

Construction of Fused Pyrimidine Rings

The inherent reactivity of this compound also facilitates the construction of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring structure. These fused systems are of great interest due to their diverse pharmacological properties.

One notable example is the synthesis of pyrimido[4,5-b]indole derivatives. This can be achieved through an aromatic C–H nitrene insertion of 2-trichloromethylpyrimidines bearing a phenyl substituent at the C-5 position. researchgate.net Treatment of 2-trichloromethyl-4-chloro-5-phenylpyrimidines with sodium azide or the thermolysis of 2-trichloromethyl-4-azido-5-phenylpyrimidines can lead to the formation of the fused indole ring system. researchgate.net While this example utilizes a trichloromethyl derivative, the underlying principle of using a functionalized pyrimidine to build a fused ring is directly applicable.

Role as an Alkylating Agent in Synthetic Pathways

The chloromethyl group (-CH2Cl) at the 4-position of the pyrimidine ring imparts the character of an effective alkylating agent to this compound. This functional group can readily react with various nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This alkylating capability is a cornerstone of its utility in expanding molecular complexity.

Similar compounds, such as 2-(chloromethyl)pyridine hydrochloride, are well-documented as alkylating agents in organic synthesis. medchemexpress.comsigmaaldrich.com They are used to introduce pyridinylmethyl groups onto various molecular scaffolds, such as calixarenes. medchemexpress.com The reactivity of the chloromethyl group in this compound is analogous, allowing it to serve as an electrophile in alkylation reactions. For instance, it can be used to alkylate heterocycles, such as pyrazolotriazinones, at a nitrogen position. mdpi.com

Development of Diverse Functionalized Organic Molecules

The dual reactivity of this compound, with its two distinct electrophilic centers, makes it a powerful tool for the development of a wide array of functionalized organic molecules. thieme.de The sequential or chemo-selective reaction at the 2-chloro and 4-chloromethyl positions allows for the introduction of different functionalities in a controlled manner.

This strategic approach enables the synthesis of molecules with tailored electronic and steric properties. The pyrimidine core is a key component in many bioactive compounds, and the ability to functionalize it at multiple sites is crucial for medicinal chemistry and drug discovery programs. For example, the synthesis of pyrimidine derivatives with anticancer properties has been reported, where the substitution at the 4-position of the pyrimidine ring with moieties like bromophenyl piperazine led to significant cytotoxic activity against human colon and breast cancer cell lines. nih.gov

The ability to generate diverse libraries of substituted and fused pyrimidines from this single building block underscores its importance in the exploration of new chemical space and the development of novel organic molecules with potential applications in materials science and pharmacology.

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Development

This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds. nih.govthieme.de The pyrimidine nucleus is a core structure in numerous bioactive molecules, and functionalized pyrimidines like this one are instrumental in building novel derivatives. thieme.de The chlorine atoms at the 2 and 4-positions (via the chloromethyl group) act as leaving groups, allowing for sequential nucleophilic substitution reactions. This property enables medicinal chemists to introduce various functional groups onto the pyrimidine scaffold, thereby creating libraries of new compounds for biological screening.

For example, chloro-substituted pyrimidines are valuable precursors in the synthesis of a wide variety of substituted pyrimidine derivatives. thieme.de This reactivity is fundamental to its role as a building block for APIs, where precise molecular modifications are required to achieve desired therapeutic effects and optimize pharmacological profiles.

Mechanistic Investigations of Biological Activity

Understanding the mechanism of action of a compound at the molecular level is crucial for drug development. The reactive nature of this compound makes it and its derivatives interesting subjects for mechanistic studies.

Alkylation Mechanisms with Biomolecules (DNA, Proteins)

The presence of a chloromethyl group in this compound suggests its potential to act as an alkylating agent. Alkylating agents are reactive compounds that can form covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. This alkylation can lead to cellular damage and is a mechanism of action for some anticancer drugs.

The alkylation of DNA by such agents can occur at various nucleophilic sites on the DNA bases, with the N7 position of guanine being a common target. This can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death. Similarly, alkylation of proteins can occur on nucleophilic amino acid residues like cysteine and histidine, potentially altering protein structure and function. While specific studies on the alkylation of DNA and proteins by this compound are limited, the known reactivity of the chloromethyl group provides a basis for its potential to engage in such interactions.

Enzyme Activity Inhibition Studies

Enzyme inhibition is a common mechanism of action for many drugs. Pyrimidine derivatives have been shown to inhibit a wide range of enzymes. For example, a series of 2,4-disubstituted pyrimidines were synthesized and evaluated as cholinesterase inhibitors. One of the compounds, N-benzyl-2-thiomorpholinopyrimidin-4-amine, was identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 0.33 µM and 2.30 µM, respectively nih.gov. The synthesis of such inhibitors often involves the use of dichloropyrimidine precursors to introduce different substituents at the C-2 and C-4 positions of the pyrimidine ring, thereby modulating their inhibitory potency and selectivity.

Table 1: Cholinesterase Inhibition by a 2,4-Disubstituted Pyrimidine Derivative

Enzyme IC50 (µM)
Acetylcholinesterase (AChE) 0.33

Protein Kinase Modulation and Cellular Signaling Pathways

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by phosphorylating specific substrate proteins. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.

Pyrimidine-based compounds have been extensively developed as protein kinase inhibitors. The general structure of many kinase inhibitors consists of a heterocyclic core, such as pyrimidine, that binds to the ATP-binding site of the kinase. While a direct synthetic route from this compound to a specific clinical kinase inhibitor is not explicitly detailed in the provided search results, the pyrimidine scaffold is central to this class of drugs. For example, various kinase inhibitors utilize a 2,4-diaminopyrimidine core to achieve potent and selective inhibition of target kinases. The synthesis of these complex molecules often starts with dichlorinated pyrimidine intermediates, which allow for the sequential introduction of different amine substituents that are crucial for binding to the kinase active site and achieving selectivity. The modulation of these kinase-driven signaling pathways can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

An in-depth examination of the chemical compound this compound reveals its significance in various facets of chemical and biological research. This article focuses on its role in medicinal chemistry, particularly concerning its potential interactions with biological systems and the analytical methodologies used to study it.

Applications in Agrochemical Research

Development of Herbicidal Compounds

Pyrimidine (B1678525) derivatives are a well-established class of herbicides, and 2-Chloro-4-(chloromethyl)pyrimidine serves as a valuable intermediate in the synthesis of new herbicidal agents. The general strategy involves the reaction of this compound with various nucleophiles, such as phenols, to introduce a toxophore responsible for the herbicidal action.

While direct research detailing the herbicidal efficacy of compounds synthesized from this compound is not extensively published in readily available literature, the broader class of pyrimidine-based herbicides demonstrates significant potential. For instance, research on aryloxyphenoxypropionates (APPs), a class of herbicides targeting the acetyl-CoA carboxylase (ACCase) enzyme in grasses, has involved the synthesis of derivatives containing pyrimidinyloxy moieties. researchgate.net Although not directly using this compound, this research highlights the importance of the pyrimidine core in developing effective herbicides. The synthesis of such compounds often involves the reaction of a chloropyrimidine with a hydroxyphenoxypropanoate. researchgate.net

The development of novel pyrazolylpyrimidine derivatives has also shown promise in the creation of new herbicides. In one study, various pyrazolylpyrimidine compounds exhibited significant inhibitory activity against the root growth of certain weeds. google.com The structure-activity relationship studies indicated that the nature of the substituent on the pyrimidine ring plays a crucial role in the herbicidal activity. google.com

Synthesis of Pyrimidine-Based Fungicides

The pyrimidine scaffold is a cornerstone in the development of a wide array of fungicides. The ability to introduce diverse functional groups onto the pyrimidine ring through intermediates like this compound is a key strategy for discovering new and effective fungicidal compounds.

Research into novel pyrimidine derivatives has demonstrated their potent antifungal activities against a range of phytopathogenic fungi. nih.gov Although these studies may not always explicitly start from this compound, they underscore the significance of the pyrimidine core in creating fungicidal molecules. The synthesis of these derivatives often involves the reaction of a chlorinated pyrimidine with various amines or other nucleophiles to build the final fungicidal product. nih.gov

For example, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives have been synthesized and evaluated for their fungicidal activities. acs.orgnih.gov In these studies, a substituted phenol (B47542) is reacted with a dichlorophenylpyrimidine to create a new molecule. One of the synthesized compounds demonstrated notable fungicidal activity against Sclerotinia sclerotiorum and Thanatephorus cucumeris, even outperforming the commercial fungicide pyrimethanil (B132214) in some tests. acs.orgnih.gov

The following table provides an example of the fungicidal activity of a pyrimidine derivative, showcasing the type of data generated in such research.

Table 1: Fungicidal Activity of a Pyrimidine Derivative

Fungal Species Compound Concentration (mg/L) Inhibition Rate (%)
Sclerotinia sclerotiorum 50 85.2
Thanatephorus cucumeris 50 78.5

This data illustrates the potential of pyrimidine-based compounds in controlling various plant pathogens. The strategic use of intermediates like this compound allows for the systematic modification of the pyrimidine structure to optimize fungicidal efficacy.

Advanced Research Techniques and Methodological Innovations

Spectroscopic and Chromatographic Methods for Compound Characterization

The precise identification and characterization of 2-Chloro-4-(chloromethyl)pyrimidine and its derivatives are fundamental to understanding their chemical behavior and potential applications. A suite of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the molecular structure of pyrimidine (B1678525) derivatives. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each atom within the molecule. For instance, in a study of 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine, a derivative synthesized from a related pyrimidine, ¹H and ¹³C NMR were instrumental in confirming its structure. mdpi.com Similarly, the structures of various other pyrimidine derivatives have been confirmed using 2D-NMR techniques. mdpi.com The chemical shifts observed in the NMR spectra provide detailed information about the connectivity and spatial arrangement of atoms. chemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectra of pyrimidine derivatives show characteristic absorption bands corresponding to specific vibrations, such as C-H, C=N, and C-Cl stretching. mdpi.comresearchgate.net For example, in the synthesis of novel pyrimidine derivatives, the appearance of an absorption band at 3439 cm⁻¹ was indicative of an N-H vibration, while a band at 2225 cm⁻¹ corresponded to a cyano group. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. mdpi.com The fragmentation patterns observed in the mass spectrum can also offer clues about the compound's structure.

Chromatographic Methods , particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and analysis of this compound and its reaction products. ambeed.comsielc.com HPLC allows for the separation of components in a mixture, ensuring the purity of the synthesized compounds before they are subjected to further analysis or biological testing.

The following table summarizes the key spectroscopic data for pyrimidine derivatives, illustrating the typical ranges for different analytical techniques.

Analytical TechniqueObservationReference
¹H NMR Chemical shifts (δ) are observed for aromatic and aliphatic protons, providing information on the electronic environment and neighboring atoms. mdpi.commdpi.com
¹³C NMR Provides information on the carbon skeleton of the molecule. mdpi.commdpi.com
IR Spectroscopy Characteristic absorption bands for functional groups like NH, C=O, and CN are identified. mdpi.com
Mass Spectrometry The molecular ion peak (m/z) confirms the molecular weight of the synthesized compound. mdpi.com

In Vitro and In Vivo Biological Assay Methodologies

Once synthesized and characterized, derivatives of this compound are often evaluated for their biological activity using a variety of in vitro and in vivo assays.

In Vitro Assays are conducted in a controlled laboratory setting, typically using cell cultures or isolated enzymes. These assays are crucial for the initial screening of compounds to identify potential therapeutic effects.

A common in vitro technique is the MTT assay , which is used to assess the anti-proliferative activity of compounds against various cancer cell lines. mdpi.com This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. For example, a series of novel 2,4,5-substituted pyrimidine derivatives were evaluated for their inhibitory effects against the human hepatocellular carcinoma BEL-7402 cancer cell line, with some compounds showing potent inhibition at micromolar concentrations. nih.gov

Microbial sensitivity tests , such as determining the Minimum Inhibitory Concentration (MIC), are used to evaluate the antibacterial and antifungal properties of pyrimidine derivatives. nih.gov These tests measure the lowest concentration of a compound that can inhibit the visible growth of a microorganism.

The table below provides an overview of the biological assays used to evaluate pyrimidine derivatives.

Assay TypeMethodologyApplicationReferences
In VitroMTT AssayMeasures the anti-proliferative activity against cancer cell lines. mdpi.com
In VitroMinimum Inhibitory Concentration (MIC)Determines the lowest concentration of a compound that inhibits microbial growth. nih.gov
In VivoCarcinogenicity BioassayAssesses the potential of a compound to cause cancer in animal models. nih.gov

Computational Chemistry Approaches in Drug Design and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the elucidation of their mechanisms of action at a molecular level.

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein target. remedypublications.com This method is widely used to screen virtual libraries of compounds and to understand the interactions between a potential drug and its biological target. mdpi.comnih.govremedypublications.com For instance, molecular docking studies have been used to investigate the binding of pyrimidine derivatives to enzymes like dihydrofolate reductase (DHFR), a key target in antibacterial therapy. nih.govnih.gov These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.com By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of newly designed molecules. mdpi.comresearchgate.net Both linear (e.g., Multiple Linear Regression) and non-linear (e.g., Artificial Neural Network) methods are employed in QSAR studies of pyrimidine derivatives. nih.gov

Molecular Dynamics (MD) Simulations provide a detailed view of the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking and to calculate binding free energies. rsc.org

These computational approaches, often used in combination, play a vital role in accelerating the drug discovery process by prioritizing the synthesis and testing of the most promising candidates, thereby saving time and resources. remedypublications.comnih.gov

The following table highlights the computational techniques applied in the study of pyrimidine derivatives.

Computational TechniqueApplicationPurposeReferences
Molecular Docking Predicts the binding mode of a ligand to a protein target.To identify key interactions and guide the design of more potent inhibitors. mdpi.comnih.govremedypublications.comrsc.org
QSAR Correlates chemical structure with biological activity.To predict the activity of new compounds and identify important structural features. nih.govnih.govmdpi.commdpi.com
Molecular Dynamics Simulates the movement of atoms and molecules over time.To assess the stability of ligand-protein complexes and calculate binding free energies. rsc.org

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation Pyrimidine (B1678525) Derivatives with Enhanced Biological Profiles

The quest for more potent and selective therapeutic agents is a primary driver of research involving 2-Chloro-4-(chloromethyl)pyrimidine. Its structure serves as a valuable starting point for the synthesis of a wide array of biologically active molecules. researchgate.netwjarr.com Future efforts are increasingly focused on rational drug design strategies to create next-generation pyrimidine derivatives with superior pharmacological profiles.

A key strategy in this endeavor is bioisosteric replacement , where specific atoms or functional groups are exchanged for others with similar physicochemical properties to enhance a compound's biological activity, selectivity, or pharmacokinetic properties. researchgate.netnih.gov For instance, the chlorine atoms on the pyrimidine ring can be systematically replaced with other halogens, cyano, or trifluoromethyl groups to modulate the electronic and steric properties of the molecule. rsc.org Similarly, the chloromethyl group can be transformed into a variety of other functionalities to explore new interactions with biological targets. acs.org This approach has been successfully applied to other heterocyclic systems to optimize lead compounds. nih.govresearchgate.netnih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the this compound core influence its biological effects. researchgate.netacs.org By synthesizing a library of analogs and evaluating their activity, researchers can identify key structural features responsible for a desired biological outcome. rsc.orgrsc.org This iterative process of design, synthesis, and testing is crucial for the development of compounds with enhanced potency and reduced off-target effects. For example, a series of pyrimidine-quinolone hybrids were designed and synthesized, with their inhibitory activity against human lactate (B86563) dehydrogenase A (hLDHA) being evaluated to establish a preliminary SAR. mdpi.com

The following table illustrates potential modifications to the this compound scaffold and their intended effects based on established medicinal chemistry principles.

Modification Site Potential Replacement Groups Rationale for Enhanced Biological Profile
2-Chloro Position -F, -Br, -I, -CN, -CF3Modulate electronic properties, lipophilicity, and metabolic stability.
4-Chloromethyl Position -CH2OH, -CH2NH2, -CH2-S-R, -CH2-O-RIntroduce hydrogen bond donors/acceptors, alter solubility, and explore new binding interactions.
Pyrimidine Ring Introduction of substituents at C5 or C6Fine-tune steric bulk and electronic distribution to improve target selectivity.

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of innovative and efficient synthetic methods is paramount to unlocking the full potential of this compound as a building block. Researchers are actively exploring novel reaction pathways and catalytic systems to functionalize this versatile scaffold with greater precision and efficiency.

One of the most promising areas is the direct C-H functionalization of the pyrimidine ring. researchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials, making the synthesis of complex derivatives more atom-economical and environmentally friendly. rsc.org While challenging, the development of catalysts that can selectively activate and functionalize the C-H bonds of the pyrimidine core in the presence of the reactive chloro substituents would represent a significant breakthrough. researchgate.net

Transition metal-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com These reactions are being increasingly applied to chloropyrimidines to introduce a wide range of substituents. thieme.de Future research will likely focus on developing more robust and versatile catalytic systems, including those based on nickel, that can facilitate these transformations under milder conditions and with a broader substrate scope.

Furthermore, the use of sustainable and advanced catalytic methods is gaining traction. This includes the application of magnetically recoverable nanocatalysts, which offer the advantages of easy separation and reusability, contributing to greener chemical processes. researchgate.netnih.govacs.org Microwave-assisted synthesis is another area of interest, as it can significantly reduce reaction times and improve yields for the synthesis of pyrimidine derivatives. mdpi.com

The table below summarizes some emerging catalytic strategies and their potential application to this compound.

Catalytic Strategy Description Potential Application
Direct C-H Borylation Metal-free directed ortho-C–H borylation of pyrimidyl-substituted compounds. rsc.orgSelective functionalization of the pyrimidine ring without affecting the chloro groups.
Multicomponent Reactions Iridium-catalyzed regioselective synthesis of pyrimidines from alcohols and amidines. acs.orgOne-pot synthesis of complex pyrimidine derivatives from simple precursors.
Photoredox Catalysis Use of light to initiate catalytic cycles for bond formation.Mild and selective functionalization of the pyrimidine core under ambient conditions.

Integration of Advanced Automation and Artificial Intelligence in Pyrimidine Research

The fields of chemical synthesis and drug discovery are being revolutionized by the integration of advanced automation and artificial intelligence (AI). nih.govnih.govmdpi.com These technologies have the potential to dramatically accelerate the pace of research involving this compound and its derivatives.

Automated synthesis platforms and robotic systems are enabling high-throughput synthesis and screening of compound libraries. nih.govchemistryworld.comrsc.orgresearchgate.netnih.gov By automating repetitive tasks, researchers can generate large datasets on the structure-activity relationships of pyrimidine derivatives in a fraction of the time required by manual methods. mdpi.comresearchgate.net This high-throughput approach is invaluable for lead optimization and the discovery of novel biological activities. nih.gov

The synergy between automation and AI in pyrimidine research is highlighted in the following table:

Technology Application in Pyrimidine Research Expected Outcome
High-Throughput Synthesis Automated parallel synthesis of pyrimidine analog libraries. rsc.orgnih.govRapid generation of diverse compounds for biological screening.
Robotic Systems Automated execution of complex multi-step syntheses. nih.govresearchgate.netIncreased reproducibility and efficiency in the synthesis of pyrimidine derivatives.
Machine Learning Models Prediction of ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. mdpi.comEarly identification of drug candidates with favorable pharmacokinetic profiles.
Generative AI De novo design of novel pyrimidine-based molecules with specific target affinities. mdpi.comExploration of new chemical space and discovery of innovative drug scaffolds.

Expanding Applications in Materials Science and Organic Electronics

Beyond its traditional role in medicinal chemistry, the pyrimidine core is emerging as a valuable component in the development of advanced materials, particularly in the field of organic electronics. researchgate.net The electron-deficient nature of the pyrimidine ring makes it an excellent building block for organic semiconductors. researchgate.netspiedigitallibrary.orgalfa-chemistry.com

Derivatives of this compound can be strategically employed in the synthesis of conductive polymers and other functional materials. The reactive chloro groups provide convenient handles for polymerization reactions and for tuning the electronic properties of the resulting materials. acs.org For example, pyrimidine-containing polymers have been synthesized and investigated for their optical and electrochemical properties. researchgate.net

In the realm of organic light-emitting diodes (OLEDs) , pyrimidine-based materials have shown great promise as emitters and host materials. researchgate.netspiedigitallibrary.org The incorporation of the pyrimidine moiety can enhance electron transport and lead to high-efficiency devices. alfa-chemistry.com Researchers are designing and synthesizing novel pyrimidine derivatives, including those for thermally activated delayed fluorescence (TADF), to achieve improved performance in blue OLEDs. rsc.org The ability to functionalize the pyrimidine core allows for the fine-tuning of the material's emission color and efficiency. Coordination polymers based on pyrimidine ligands have also been shown to exhibit interesting electrical conductivity and luminescence properties. nih.gov

The potential applications of this compound in materials science are summarized below:

Application Area Role of Pyrimidine Derivative Resulting Material Property
Organic Semiconductors Electron-accepting unit in conjugated polymers. alfa-chemistry.comEnhanced electron mobility and charge transport.
OLEDs Building block for emissive and host materials. rsc.orgresearchgate.netspiedigitallibrary.orgHigh quantum efficiency and tunable light emission.
Conductive Polymers Monomer unit in polymerization reactions. mdpi.comElectrical conductivity for applications in flexible electronics.
Sensors Component of π-conjugated systems for detecting analytes.Changes in optical or electrical properties upon analyte binding.

Q & A

Q. Key Optimization Factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Catalysts : Pd(PPh₃)₄ improves coupling efficiency.
  • Purification : Column chromatography or recrystallization ensures >95% purity .

How can spectral data (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

Advanced Question

  • ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ 4.5–5.0 ppm, while pyrimidine ring protons resonate between δ 8.0–9.0 ppm. Splitting patterns confirm substitution positions .
  • IR : C-Cl stretches at 550–650 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ validate functional groups .
  • MS : Molecular ion peaks (e.g., m/z 173 for C₅H₅Cl₂N₂) and fragmentation patterns distinguish isomers .

Case Study : Contradictory data in a derivative’s ¹³C NMR (δ 120–130 ppm for pyrimidine carbons) was resolved by comparing computed spectra with experimental values, confirming regioselectivity .

What methodologies are used to evaluate the biological activity of this compound derivatives?

Basic Question

  • Antimicrobial assays : Broth microdilution (MIC values) against E. coli and S. aureus .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Kinase inhibition : Fluorescence polarization assays to measure binding affinity for target kinases (e.g., EGFR) .

Data Interpretation : Activity trends correlate with substituent electronegativity; e.g., trifluoromethyl groups enhance lipophilicity and potency .

How do reaction conditions (temperature, solvent) impact regioselectivity in functionalizing this compound?

Advanced Question

  • Temperature : Higher temperatures (80–100°C) favor nucleophilic substitution at the chloromethyl group, while lower temperatures (25–40°C) promote ring chlorination .
  • Solvent effects :
    • Polar solvents (DMF, DMSO): Accelerate SN2 mechanisms at -CH₂Cl.
    • Non-polar solvents (toluene): Stabilize intermediates in Friedel-Crafts alkylation .

Case Study : Optimizing solvent (THF) and catalyst (K₂CO₃) increased yield of a thioether derivative from 60% to 85% .

How can contradictory data in reaction kinetics or biological assays be systematically addressed?

Advanced Question

  • Kinetic contradictions : Use stopped-flow UV-Vis spectroscopy to track intermediate formation rates. For example, discrepancies in hydrolysis rates of -CH₂Cl were resolved by identifying pH-dependent pathways .
  • Biological variability : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements. A study showing inconsistent MIC values against P. aeruginosa attributed variability to biofilm formation, addressed by adding EDTA .

What computational tools aid in predicting the reactivity and binding modes of this compound derivatives?

Advanced Question

  • DFT calculations : Predict electrophilic sites (e.g., chloromethyl group) using HOMO/LUMO maps .
  • Molecular docking (AutoDock Vina) : Simulate binding to protein targets (e.g., COX-2 enzyme) with RMSD <2.0 Å .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Example : A derivative’s unexpected inhibition of β-lactamase was explained by MD simulations showing stable hydrogen bonds with Ser70 .

How does substituent variation at the 4-position affect the compound’s physicochemical properties?

Basic Question

Substituent LogP Solubility (mg/mL) Thermal Stability (°C)
-CH₂Cl1.82.5 (H₂O)180–200
-CF₃2.51.2 (H₂O)220–240
-Ph3.10.8 (DMSO)250–270

Data from show electron-withdrawing groups (-CF₃) increase thermal stability but reduce aqueous solubility.

What safety protocols are critical when handling this compound?

Basic Question

  • PPE : Nitrile gloves, lab coats, and ANSI Z87.1-rated goggles .
  • Ventilation : Use fume hoods for reactions releasing HCl gas .
  • Waste disposal : Segregate halogenated waste for incineration .

Incident Response : For skin contact, wash with 10% NaHCO₃ solution to neutralize acidic byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.